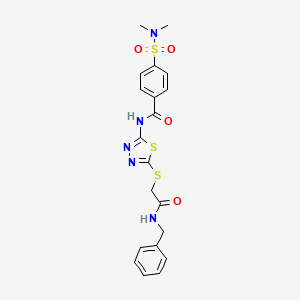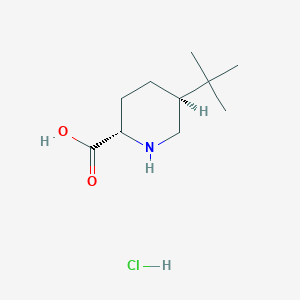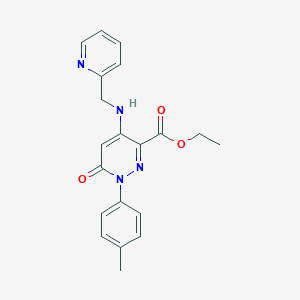
7-Chlorochroman-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Chlorochroman-4-ol is a compound that is part of the chroman family, which is a privileged structure in heterocyclic chemistry and drug discovery. Chroman derivatives, such as this compound, are important intermediates and building blocks in organic synthesis and drug design due to their structural diversity and potential biological activities .
Synthesis Analysis
The synthesis of chroman derivatives can involve various methods. For instance, 6-chloro-4-(2-phenylethenyl)chroman-2-one was obtained from the oxidation of 6-chloro-4-(2-phenylethenyl)chroman-2-ol, which in turn was synthesized through a reaction involving (E)-3-(5-chloro-2-hydroxyphenyl)acrylaldehyde and styrylboronic acid, using diethylamine as a catalyst . Although this does not directly describe the synthesis of this compound, it provides insight into the types of reactions that might be used for synthesizing similar compounds.
Molecular Structure Analysis
The molecular structure of chroman derivatives can be quite complex. For example, the six-membered pyranone ring of the chromane system in 6-chloro-4-(2-phenylethenyl)chroman-2-one has a screw-boat conformation, and the dihedral angle between the planes of the chromane ring system and the styryl group is significant . This information, while not specific to this compound, gives an idea of the structural intricacies that can be expected in chroman compounds.
Chemical Reactions Analysis
Chroman derivatives can undergo various chemical reactions. Directed lithiation of chroman-4-ols, for example, occurs predominantly at C-5 under kinetic control, but at C-8 at higher temperatures, leading to different products upon dehydration and oxidation . This suggests that this compound could also be reactive at certain positions, allowing for functionalization and derivatization.
Physical and Chemical Properties Analysis
The physical and chemical properties of chroman derivatives are influenced by their molecular structure. The presence of substituents such as chlorine can affect the compound's reactivity and physical properties. For instance, the introduction of various substituents at the 7-position of chlorins, which are related to the chroman structure, can cause shifts in the absorption spectra, indicating changes in electronic properties . While this does not directly provide the properties of this compound, it illustrates how substituents can alter the properties of chroman-related compounds.
科学的研究の応用
Enantioselective Synthesis
The significance of chromane structures in various compounds has led to research into their synthesis with high enantioselectivity. A study demonstrated the use of Lactobacillus paracasei BD101 as a whole-cell biocatalyst for synthesizing (S)-6-chlorochroman-4-ol with exceptional enantioselectivity. This method stands out for its simplicity, cost-effectiveness, and environmental friendliness, marking a significant advancement in producing chiral precursors for drug synthesis and industrial applications (Şahin, 2020).
Material Science Applications
Chromic materials, including those based on chroman structures, are explored for their potential in molecular devices due to their responsive color changes under external stimuli. Coordination polymers containing viologens, which exhibit thermo/photochromic behaviors, demonstrate the capability for applications in inkless and erasable printing mediums and anti-counterfeiting materials for QR codes. This research outlines the broader applications of chromic compounds in developing advanced molecular devices (Kan et al., 2019).
Chemical Bond Activation and Coordination Chemistry
Research into 7-azaindole derivatives and their complexes has uncovered their potential in blue emission for organic light-emitting diodes (OLEDs), showcasing rich coordination chemistry with both main group elements and transition metals. The luminescent properties and unique reactivity of these compounds towards C-H and C-X bonds highlight their applicability in materials science and chemical bond activation. This work emphasizes the versatility of 7-azaindole-based compounds in scientific research beyond their traditional biological applications (Zhao & Wang, 2010).
作用機序
Target of Action
It is known that chromanone derivatives, which include 7-chlorochroman-4-ol, exhibit a broad range of pharmacological activities . These activities suggest that these compounds likely interact with a variety of biological targets.
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific studies on this compound. Chromanone derivatives have been found to exhibit various biological activities such as anticancer, antidiabetic, antioxidant, antimicrobial, and antiviral effects . These activities suggest that this compound may interact with its targets to modulate their function, leading to these observed effects.
Biochemical Pathways
Given the wide range of biological activities exhibited by chromanone derivatives, it is likely that multiple pathways are affected
Result of Action
Chromanone derivatives have been associated with a variety of biological activities, suggesting that they may have multiple effects at the molecular and cellular level .
特性
IUPAC Name |
7-chloro-3,4-dihydro-2H-chromen-4-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c10-6-1-2-7-8(11)3-4-12-9(7)5-6/h1-2,5,8,11H,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTDYKWYKIBZVPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1O)C=CC(=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(3-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-3-oxopropyl)benzonitrile](/img/structure/B2502709.png)



![1-[2-chloro-5-(trifluoromethyl)phenyl]-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B2502714.png)
![3-[[4-[6-(4-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-5-methyl-1,2,4-oxadiazole](/img/structure/B2502716.png)
![(Z)-8-(2-chloro-6-fluorobenzyl)-2-(pyridin-4-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2502718.png)
![[5-(3-Chlorophenyl)-14-methyl-7-(methylsulfanyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2502719.png)
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-cyano-N-(3-(dimethylamino)propyl)benzamide hydrochloride](/img/structure/B2502720.png)
![(Z)-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-N-(3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2502721.png)

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2502724.png)
